molecular formula C7H13N B1289259 6-Azaspiro[2.5]octane CAS No. 872-64-0

6-Azaspiro[2.5]octane

Cat. No. B1289259
CAS RN: 872-64-0
M. Wt: 111.18 g/mol
InChI Key: GIBPTWPJEVCTGR-UHFFFAOYSA-N
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Description

6-Azaspiro[2.5]octane is a type of spirocyclic compound, which is a class of organic molecules featuring a quaternary carbon atom that is a shared member of two rings. These structures are of significant interest in medicinal chemistry due to their three-dimensional shape and the potential for biological activity. The azaspiro[2.5]octane moiety, in particular, contains a nitrogen atom within the spirocyclic framework, which can impart unique chemical and physical properties to the molecule.

Synthesis Analysis

The synthesis of azaspirocyclic compounds has been a subject of interest in the field of drug discovery. For instance, novel thia/oxa-azaspiro[3.4]octanes have been synthesized using robust and step-economic routes, designed to serve as multifunctional modules for drug discovery . Additionally, the first synthesis of a 1-oxo-2-oxa-5-azaspiro[3.4]octane, which is a related ring system, has been achieved using L-proline to prepare an optically active compound, and a tandem aldol-lactonization reaction for the racemic system . These methods highlight the versatility and the potential for enantioselective approaches in constructing azaspirocyclic frameworks.

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds can be quite complex. For example, the crystal and molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane has been determined using single-crystal x-ray diffraction . This compound features an aziridine ring spiro-fused to a cyclohexane ring, with the nitrogen atom in an equatorial position. The cyclohexane ring adopts an undistorted chair conformation, and the two rings form a dihedral angle of 97.1°, indicating the three-dimensional nature of these spirocyclic compounds .

Chemical Reactions Analysis

Azaspirocyclic compounds can undergo various chemical reactions that are useful in synthetic chemistry. An efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, which is closely related to the 6-azaspiro[2.5]octane, involves an intramolecular ene reaction of an acylnitroso compound . The resulting spirocyclic ene product can be further modified, as demonstrated by the highly stereoselective ethynylation leading to the core of biologically active compounds like halichlorine and pinnaic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocyclic compounds are influenced by their unique structural features. While specific data on 6-azaspiro[2.5]octane is not provided, related compounds such as 8-oxa-2-azaspiro[4.5]decane have been synthesized from commercially available reagents, indicating the potential for these compounds to be used in the production of biologically active molecules . The presence of heteroatoms within the spirocyclic framework can affect properties such as solubility, stability, and reactivity, which are crucial for the development of pharmaceutical agents.

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of 2-Azabicyclo[3.1.0]Hexane

    Adamovskyi et al. (2014) described a method to synthesize 5-substituted 2-azabicyclo[3.1.0]hexanes, starting from 1-oxa-6-azaspiro[2.5]octane derivatives. This process involves an unusual rearrangement of a spirocyclic epoxide, demonstrating the potential of 6-azaspiro[2.5]octane in creating novel chemical structures (Adamovskyi et al., 2014).

  • Construction of Thia/Oxa-Azaspiro[3.4]octanes

    Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, aiming to develop multifunctional and structurally diverse modules for drug discovery (Li et al., 2013).

Structural and Conformational Analysis

  • NMR Spectroscopy for Conformational Analysis: Montalvo-González & Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. This highlights the use of 6-azaspiro[2.5]octane in detailed chemical structure analysis (Montalvo-González & Ariza-Castolo, 2012).

Diversity-Oriented Synthesis

  • Development of Functionalized Pyrrolidines, Piperidines, and Azepines: Wipf et al. (2004) reported a method for rapid access to various azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes. These compounds serve as significant scaffolds in chemistry-driven drug discovery (Wipf et al., 2004).

Inhibition Properties in Material Chemistry

  • Corrosion Inhibition in Mild Steel: Chafiq et al. (2020) studied the inhibition properties of 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione and related compounds for mild steel corrosion. This showcases the potential application of azaspirocycles in material chemistry, particularly in corrosion inhibition (Chafiq et al., 2020).

Synthesis of Specific Chemical Structures

  • Synthesis of 1-Oxo-2-Oxa-5-Azaspiro[3.4]Octane: Papillon & Taylor (2000) utilized L-proline to prepare an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, a structure found in oxazolomycin. This method demonstrates the ability to synthesize specific ring systems using 6-azaspiro[2.5]octane derivatives (Papillon & Taylor, 2000).

Safety And Hazards

As with any chemical compound, safety precautions are essential when handling 6-Azaspiro[2.5]octane. Researchers should follow standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data, toxicity information, and hazard assessments are available from reliable sources.


Future Directions

Future research on 6-Azaspiro[2.5]octane should focus on:



  • Elucidating its biological activities and potential applications.

  • Developing efficient synthetic methodologies.

  • Investigating its interactions with relevant receptors or enzymes.

  • Assessing its stability under various conditions.


properties

IUPAC Name

6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7(1)3-5-8-6-4-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBPTWPJEVCTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625605
Record name 6-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[2.5]octane

CAS RN

872-64-0
Record name 6-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azaspiro[2.5]octane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
RE LYLE, SA LEONE, HJ TROSCIANIEC… - The Journal of …, 1959 - ACS Publications
The title compound (II) was prepared by the reaction of l-methyl-4-halo-4-piperidyl phenyl ketone hydrohalide with bases in absolute alcohol. Unlike the amino epoxyether (I) previously …
Number of citations: 14 pubs.acs.org
GE Aspnes, SW Bagley, SB Coffey, EL Conn… - Bioorganic & Medicinal …, 2023 - Elsevier
Activation of the glucagon-like peptide-1 (GLP-1) receptor stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, suppresses food intake, …
Number of citations: 1 www.sciencedirect.com
AM Bender, TR Carter, M Spock, AL Rodriguez… - Bioorganic & Medicinal …, 2022 - Elsevier
In this manuscript, we report a series of chiral 6-azaspiro[2.5]octanes and related spirocycles as highly potent and selective antagonists of the muscarinic acetylcholine receptor subtype …
Number of citations: 1 www.sciencedirect.com
M Cygler, MJ Grabowski, W Strzyžewski… - Canadian journal of …, 1986 - cdnsciencepub.com
The synthesis of 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane and modified synthesis of 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]oct-6-yloxy are described. Reaction of these spiro-…
Number of citations: 4 cdnsciencepub.com
MN Elinson, AN Vereshchagin, AD Korshunov… - Monatshefte für Chemie …, 2018 - Springer
The electrochemically induced reaction of heterocyclic ketones and two equivalents of malononitrile in an undivided cell in alcohols in the presence of sodium bromide as mediator …
Number of citations: 2 link.springer.com
GM Koidan, AP Marchenko, AM Hurieva… - Journal of Organic …, 2022 - ophcj.nuph.edu.ua
Aim. To synthesize hexahydrospiro [cyclopropane-1, 10’-pyrido [1, 2-c] quinazoline] and 2-λ 5-benzo [f][1, 4, 2] diazaphosphepine derivatives–new NP containing heterocyclic …
Number of citations: 3 ophcj.nuph.edu.ua
MI Adamovskyi, OS Artamonov, AV Tymtsunik… - Tetrahedron …, 2014 - Elsevier
An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative giving access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes is described. The synthetic application of the …
Number of citations: 13 www.sciencedirect.com
RE LYLE, HJ TROSCIANIEC… - The Journal of Organic …, 1959 - ACS Publications
(5) CL Stevens and Bruce V. Ettling, J. Am. Chem. Soc., 77, 5412 (1955) and preceding papers.(6) RE Lyle, SA Leone, HJ Troscianiec, and GH Warner, J. Org. Chem., 24, 330 (1959). …
Number of citations: 10 pubs.acs.org
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
A new series of potent and selective histamine-3 receptor (H 3 R) antagonists was identified on the basis of an azaspiro[2.5]octane carboxamide scaffold. Many scaffold modifications …
Number of citations: 28 pubs.acs.org
MJ Meyers, SA Long, MJ Pelc, JL Wang… - Bioorganic & medicinal …, 2011 - Elsevier
Herein we report the identification of two new fatty acid amide hydrolase (FAAH) inhibitor lead series with FAAH k inact /K i potency values greater than 1500M −1 s −1 . The two novel …
Number of citations: 23 www.sciencedirect.com

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